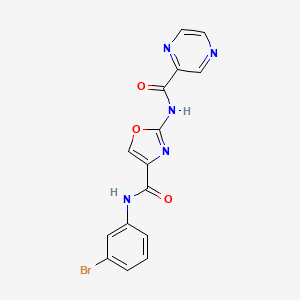

N-(3-bromophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN5O3/c16-9-2-1-3-10(6-9)19-14(23)12-8-24-15(20-12)21-13(22)11-7-17-4-5-18-11/h1-8H,(H,19,23)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWXMUGUQONUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Bromination: Introduction of a bromine atom to the phenyl ring.

Amidation: Formation of the amide bond between pyrazine-2-carboxylic acid and an amine derivative.

Cyclization: Formation of the oxazole ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of suitable solvents for each reaction step.

Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states.

Reduction: Reduction of functional groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: As a potential therapeutic agent for various diseases.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzyme activity.

Receptors: Binding to receptors to modulate cellular signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (Compound 3, )

- Structure : Differs in the substitution pattern (4-bromo-3-methylphenyl vs. 3-bromophenyl) and lacks the oxazole ring.

- Synthesis : Prepared via coupling of pyrazine-2-carboxylic acid with 4-bromo-3-methylaniline, yielding 72% product. Elemental analysis: C 63.27%, H 3.81%, N 12.33% .

- Key Difference : The methyl group at the 3-position and absence of oxazole may reduce steric hindrance compared to the target compound.

N-(3-Chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide ()

- Structure : Shares the oxazole and pyrazine carboxamide framework but substitutes the 3-bromophenyl with 3-chloro-4-methoxyphenyl.

- Implications: The chloro and methoxy groups alter electronic properties (electron-withdrawing vs.

2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide ()

- Structure : Replaces oxazole with an acetamide linker and positions bromine at the phenyl 4-position.

- Crystallography : Dihedral angle between pyrazine and bromophenyl rings is 54.6°, with intramolecular C–H···O hydrogen bonding. This planar arrangement contrasts with the oxazole-containing target compound, which may exhibit greater conformational rigidity .

Reactivity and Functionalization

- Michael Addition (): Pyrazine-2-carboxamides with activated double bonds undergo Michael additions. For example, N-[3-(2,2-dicyano-1-methylethenyl)phenyl]pyrazine-2-carboxamide forms tricyclic derivatives. The oxazole ring in the target compound may sterically hinder such reactions or redirect reactivity to alternative sites .

- Arylation () : N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide undergoes palladium-catalyzed arylation. The 3-bromo substituent in the target compound could facilitate similar cross-coupling reactions .

Table 1: Comparison of Key Analogs

- Antimicrobial Activity () : Pyrazine carboxamides exhibit antimicrobial properties. The oxazole ring in the target compound may enhance activity due to increased π-π stacking or hydrogen-bonding capabilities .

- Crystallography Tools : Structures of analogs were resolved using SHELX () and ORTEP-3 (), underscoring the importance of crystallography in understanding conformational preferences .

Biological Activity

N-(3-bromophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and has a molecular weight of approximately 368.19 g/mol. Its structure includes an oxazole ring, a pyrazine moiety, and a carboxamide functional group, which are critical for its biological activity.

Recent studies indicate that compounds similar to N-(3-bromophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide exhibit various mechanisms of action:

- Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb). The presence of the pyrazine and oxazole rings contributes to their bactericidal properties by interfering with bacterial cell wall synthesis and metabolic pathways .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest. The oxazole moiety is believed to play a role in inhibiting key enzymes involved in cancer cell proliferation .

- Anti-inflammatory Effects : Certain analogs have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of N-(3-bromophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can be influenced by modifications to its structure. A systematic exploration of SAR has revealed that:

- Substituents on the Bromophenyl Ring : Alterations in the bromophenyl substituent can enhance or diminish activity against specific targets. For example, introducing electron-withdrawing groups may improve potency against certain bacterial strains .

- Variations in the Carboxamide Group : Modifying the carboxamide group has been shown to affect solubility and bioavailability, which are crucial for therapeutic efficacy. Compounds with larger or more polar substituents tend to exhibit better solubility profiles .

Case Studies

- Anti-Tuberculosis Activity : A recent study evaluated the activity of N-(3-bromophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide against Mtb. The compound exhibited a minimum inhibitory concentration (MIC) of 0.5 μM against replicating Mtb, showcasing its potential as a lead compound for anti-tuberculosis drug development .

- Cytotoxicity Against Cancer Cell Lines : Another study assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that it induced apoptosis at concentrations as low as 10 μM, with a significant increase in caspase activity observed, confirming its role as an anticancer agent .

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(3-bromophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including condensation of pyrazine-2-carboxylic acid derivatives with oxazole precursors. Key steps include:

- Coupling reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar agents in dichloromethane, with triethylamine as a base to activate carboxyl groups .

- Temperature control : Reactions are often conducted at 273 K to minimize side reactions .

- Purification : Flash column chromatography (e.g., Hex/EtOAc or DCM/MeOH gradients) is used to isolate the product, followed by recrystallization from methylene chloride . Optimization strategies include adjusting solvent polarity, catalyst loadings, and reaction times to maximize yield (>70%) and purity (>95%, confirmed by HPLC) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to assign aromatic protons (δ 7.2–8.5 ppm), amide NH (δ 10–11 ppm), and oxazole carbons .

- X-ray crystallography : Single-crystal diffraction data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å). SHELXL refines the structure, resolving dihedral angles (e.g., 54.6° between pyrazine and bromophenyl rings) and hydrogen-bonding networks (e.g., intramolecular C–H···O interactions) .

- Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H]+ ion at m/z 458) .

Q. How are physicochemical properties such as solubility, stability, and melting point determined for this compound?

- Solubility : Tested in polar (DMSO, methanol) and nonpolar solvents (hexane) via gravimetric analysis.

- Stability : Assessed under varying pH (2–12) and temperatures (25–80°C) using HPLC to monitor degradation products .

- Thermal analysis : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) determines melting points (e.g., 433–435 K) and decomposition profiles .

Advanced Research Questions

Q. What strategies resolve crystallographic data discrepancies, such as twinning or disorder in the crystal lattice?

- Twinning : SHELXL’s TWIN command partitions overlapping reflections and refines twin laws .

- Disorder : Partial occupancy refinement for atoms in multiple conformations, supported by displacement parameter analysis (e.g., U<sup>eq</sup> > 0.05 Ų indicates disorder) .

- Validation tools : PLATON or CCDC Mercury to check for voids, hydrogen-bonding consistency, and Rint values (<5% for high-quality data) .

Q. How is the structure-activity relationship (SAR) investigated for this compound’s enzyme inhibition potential?

- Enzyme assays : Human recombinant MAO-B inhibition assessed via fluorometric detection of H2O2 or kynuramine conversion. IC50 values are compared with reference inhibitors (e.g., selegiline) .

- Functional group modifications : Pyrazine-to-phenyl substitutions or bromophenyl positional isomerism tested to correlate steric/electronic effects with activity .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in MAO-B’s flavin adenine dinucleotide (FAD) pocket .

Q. What methodologies characterize the compound’s interaction with biological targets in neurodegenerative disease models?

- In vitro models : HEK293 cells transfected with TOMM6 reporters to assess mitochondrial protein induction via immunoblotting .

- In vivo models : Tg2576 Alzheimer’s disease (AD) mice treated orally (20 mg/kg) to evaluate hippocampal Aβ1–42 aggregation and neuronal survival (Nissl staining) .

- Biophysical techniques : Surface plasmon resonance (SPR) quantifies binding kinetics (KD) to target proteins .

Q. How are contradictions in biological activity data across experimental models addressed?

- Assay replication : Independent validation in orthogonal assays (e.g., fluorescence-based vs. radiometric MAO-B assays) .

- Pharmacokinetic profiling : Plasma protein binding, metabolic stability (e.g., liver microsomes), and blood-brain barrier permeability (PAMPA) explain discrepancies between in vitro and in vivo efficacy .

- Dose-response curves : EC50/ED50 comparisons across cell lines (e.g., SH-SY5Y vs. PC12) identify cell-type-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.